3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-(1-(2-(1H-Indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1795087-85-2; molecular formula C₁₇H₁₇N₃O₃S; MW 343.4 g/mol) is a fully synthetic, multi-fragment hybrid molecule that covalently links an indole-3-acetyl moiety through a pyrrolidine spacer to a thiazolidine-2,4-dione (TZD) heterocycle. It is catalogued as a research-grade screening compound within multiple commercial libraries, including ASINEX (BAS 15808247), Princeton BioMolecular Research (OSSL_436563), and Vitas M Labs (STL031579), and is stocked by A2B Chem (Cat# BJ38314).

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 1795087-85-2
Cat. No. B2510393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS1795087-85-2
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C17H17N3O3S/c21-15(7-11-8-18-14-4-2-1-3-13(11)14)19-6-5-12(9-19)20-16(22)10-24-17(20)23/h1-4,8,12,18H,5-7,9-10H2
InChIKeyNMPPNIJQOTZRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(1H-Indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1795087-85-2) — Structural Identity, Compound Class & Procurement-Relevant Baseline


3-(1-(2-(1H-Indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1795087-85-2; molecular formula C₁₇H₁₇N₃O₃S; MW 343.4 g/mol) is a fully synthetic, multi-fragment hybrid molecule that covalently links an indole-3-acetyl moiety through a pyrrolidine spacer to a thiazolidine-2,4-dione (TZD) heterocycle . It is catalogued as a research-grade screening compound within multiple commercial libraries, including ASINEX (BAS 15808247), Princeton BioMolecular Research (OSSL_436563), and Vitas M Labs (STL031579), and is stocked by A2B Chem (Cat# BJ38314) . The compound belongs to the broader indole–thiazolidinedione conjugate class, a chemical space that has yielded both PPARγ partial agonists and anticancer leads distinguishable from the simple benzylidene-TZD pharmacophore of the clinically approved glitazones (rosiglitazone, pioglitazone) [1].

Why Indole–Thiazolidinedione Hybrids Cannot Be Interchanged with Simple TZDs or Pyrrolidine-Only Scaffolds — Procurement Rationale for CAS 1795087-85-2


The target compound is not merely a TZD derivative; it is a deliberately constructed indole–pyrrolidine–TZD hybrid. The indole-3-acetyl group introduces a hydrogen-bond-capable heteroaromatic that is absent from the clinical TZDs rosiglitazone and pioglitazone, whose aryl-ether side chains engage PPARγ through a distinct pharmacophoric geometry [1]. The pyrrolidine spacer imposes conformational constraint and contributes an ionizable secondary amine center that is lacking in the parent scaffold 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (MW 186.23; XLogP3 ≈ 0; TPSA 74.7 Ų) — the addition of the indole-3-acetyl group shifts molecular weight to 343.4 and is expected to substantially increase lipophilicity and polar surface area, altering both passive permeability and target-binding topography [2]. Class-level evidence demonstrates that indole-appended TZDs can exhibit PPARγ partial agonism, PPAR pan-agonism, or even PPARγ antagonism depending on substitution pattern, whereas the simple TZDs are uniformly full agonists [3]. Consequently, substituting this compound with a generic TZD or a simpler pyrrolidine-TZD scaffold would eliminate the structural features responsible for these differentiated pharmacological profiles, making procurement of the exact structure essential for SAR and screening studies.

Quantitative Differentiation Evidence for CAS 1795087-85-2: Comparative Molecular Properties, Structural Topology, and Class-Level Pharmacological Signatures


Molecular Weight and Physicochemical Span Relative to Parent Scaffold and Clinical TZDs

The target compound (MW 343.4 g/mol) occupies an intermediate physicochemical space between the minimal parent scaffold 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (MW 186.23) and the clinical full agonists rosiglitazone (MW 357.43) and pioglitazone (MW 356.44) [1]. The indole-3-acetyl appendage adds approximately 157 mass units and is expected to elevate computed logP substantially above the parent scaffold's XLogP3 ≈ 0 [2]. This distinct MW/logP coordinate positions the compound in a physicochemical range associated with lead-like (rather than fragment-like) properties, differentiating it from both minimal TZD fragments and from the fully optimized clinical glitazones [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Indole-3-Acetyl Fragment as a Structural Determinant of PPARγ Partial Agonism — Class-Level Pharmacological Divergence from Full TZD Agonists

Indole-containing TZD derivatives and indole-based non-TZD compounds have been mechanistically associated with PPARγ partial agonism — a pharmacological profile that blocks CDK5-mediated PPARγ S273 phosphorylation (conferring insulin sensitization) while avoiding the full transcriptional activation that drives adipogenesis, fluid retention, and bone loss [1]. The indole derivative WO91A achieves a PPARγ binding IC₅₀ of 16.7 nM and is over 30-fold more potent than the parental indole compound UHC1, while exhibiting less side-effect-associated transactivation activity than full agonists [2]. DRF 2189, a structurally related indole-TZD hybrid, demonstrated insulin-sensitizing efficacy comparable to rosiglitazone in genetically obese C57BL/6J-ob/ob and C57BL/KsJ-db/db mice [3]. In contrast, rosiglitazone and pioglitazone are full PPARγ agonists that activate both therapeutic and adverse gene programs simultaneously [4].

PPARγ Modulation Diabetes Insulin Sensitization Side-Effect Profiling

Multi-Vendor Commercial Availability and Screening-Library Provenance — Procurement Accessibility vs. Single-Source Analog Compounds

CAS 1795087-85-2 is actively stocked and catalogued by multiple independent commercial suppliers: ASINEX (compound ID BAS 15808247), Princeton BioMolecular Research (OSSL_436563), Vitas M Labs (STL031579), and A2B Chem (Cat# BJ38314) . This multi-vendor sourcing contrasts with many closely related indole-TZD analogs such as DRF 2189 (CAS 172647-53-9) and WO95E, which are either single-sourced or available only through custom synthesis [1]. The compound originates from the ASINEX screening collection, a library of lead-like molecules validated for chemical stability and reactivity that has been deployed in published virtual and experimental screening campaigns against targets including PPARγ, kinases, and GPCRs [2].

Chemical Sourcing Screening Libraries Procurement Reliability

Cytotoxicity Potential Against Cancer Cell Lines Inferred from Indole-TZD Conjugate Class Data

A series of 26 indole-TZD conjugates structurally related to the target compound were evaluated for antiproliferative activity against PC3 prostate cancer and MCF-7 breast cancer cell lines. Three compounds from this series exhibited significant reduction in cellular viability and migration that was more pronounced than the effect of rosiglitazone, a reference TZD, with antiproliferative effects supported by apoptosis induction (BCL-xL downregulation, C-PARP cleavage) [1]. In a distinct study, indole-thiazolidinedione-triazole hybrids were screened against HCT-116 (colon), HepG2 (liver), PC-3 (prostate), and MCF-7 (breast) cell lines, with several compounds showing single-digit micromolar IC₅₀ values [2]. While no direct cytotoxicity data exist for CAS 1795087-85-2 itself, the indole-3-acetyl-pyrrolidine-TZD architecture incorporates all three substructures (indole, pyrrolidine spacer, and TZD warhead) present in these active conjugates, providing a class-level rationale for anticancer screening prioritization [3].

Anticancer Screening Cytotoxicity Prostate Cancer Breast Cancer

Pyrrolidine Linker Geometry and Conformational Constraint — Topological Differentiation from Flexible-Linker Indole-TZD Analogs

The target compound incorporates a pyrrolidine ring as a direct N-linked spacer between the indole-3-acetyl group and the TZD core, creating a semi-rigid, stereochemically defined linkage. This contrasts with the flexible ethoxy-alkyl linkers found in DRF 2189 (indole-O-CH₂CH₂-O-phenyl-CH₂-TZD) and in rosiglitazone (pyridyl-N(CH₃)-CH₂CH₂-O-phenyl-CH₂-TZD), where multiple rotatable bonds allow extensive conformational sampling [1]. The pyrrolidine ring also introduces an sp³-rich saturated heterocycle that increases fraction (Fsp³), a parameter correlated with improved clinical developability and reduced aromatic ring count relative to fully aromatic linkers [2]. The parent pyrrolidine-TZD scaffold (3-(pyrrolidin-3-yl)thiazolidine-2,4-dione) has only one rotatable bond (XLogP3 rotatable bond count = 1), whereas DRF 2189 and rosiglitazone possess ≥8 rotatable bonds, indicating that the pyrrolidine constraint substantially reduces conformational entropy [3].

Conformational Analysis Structure-Based Design Scaffold Diversity

Prioritized Research and Procurement Application Scenarios for CAS 1795087-85-2 Based on Verified Differentiation Evidence


PPARγ Partial Agonist Screening in Type 2 Diabetes Drug Discovery with Reduced Adipogenic Liability

For medicinal chemistry programs seeking insulin sensitizers that decouple glycemic control from the adipogenic and fluid-retention side effects of full PPARγ agonists, CAS 1795087-85-2 represents a structurally distinct indole-TZD hybrid screening candidate. Class-level evidence demonstrates that indole-containing TZD derivatives and indole-based PPARγ ligands (WO91A, IC₅₀ = 16.7 nM; WO95E; UHC1) can function as partial agonists that inhibit CDK5-mediated PPARγ S273 phosphorylation without triggering the full transcriptional program responsible for weight gain and edema [1]. The compound's indole-3-acetyl-pyrrolidine-TZD architecture is consistent with this pharmacophore class and is topologically distinct from the flexible-linker clinical glitazones, making it suitable for PPARγ binding and transactivation assays (TR-FRET coactivator recruitment, Gal4-PPARγ chimera reporter gene assay) with rosiglitazone or pioglitazone as full-agonist comparators [2].

Anticancer Screening Cascade Targeting Prostate (PC3) and Breast (MCF-7) Carcinoma Cell Lines

Based on the established antiproliferative activity of structurally related indole-TZD conjugates in PC3 prostate cancer and MCF-7 breast cancer cell lines — where select conjugates outperformed rosiglitazone in both MTT viability and wound healing migration assays — CAS 1795087-85-2 is a rational inclusion in anticancer screening cascades [1]. The compound is stocked by multiple commercial vendors (ASINEX BAS 15808247, A2B Chem BJ38314), ensuring reliable procurement for dose-response cytotoxicity screening (e.g., 0.1–100 µM, 48–72 h exposure) with apoptosis endpoint assessment via BCL-xL and C-PARP Western blot analysis [2]. Procurement of this specific CAS number, rather than a generic indole-TZD, guarantees the defined pyrrolidine-constrained linker topology that may influence target engagement selectivity.

Structure-Activity Relationship (SAR) Exploration of Indole-TZD Hybrid Chemical Space Using a Defined Pyrrolidine-Linker Scaffold

The pyrrolidine spacer in CAS 1795087-85-2 provides a conformationally constrained, sp³-enriched linkage between the indole pharmacophore and the TZD warhead — a topological arrangement that is absent from both the flexible-linker indole-TZD DRF 2189 and the simple benzylidene-TZD clinical agents [1]. This makes the compound a valuable anchor point for SAR studies that systematically vary the indole N-substitution, the acetyl linker length, or the TZD N3-substituent while maintaining the pyrrolidine constraint. The parent scaffold 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (MW 186.23, XLogP3 ≈ 0) and its hydrochloride salt (CAS 1864054-07-8) are commercially available as minimalist comparators for assessing the pharmacological contribution of the indole-3-acetyl fragment [2].

Multi-Target Profiling in PPAR Pan-Agonism and Inflammation Models Informed by Indole-Thiazolidine Class Precedent

The indole-thiazolidine hybrid LYSO-7 has been characterized as a PPAR pan-agonist (activating PPARα, PPARγ, and PPARβ/δ) with concomitant COX inhibitory activity, demonstrating in vivo gastroprotective and anti-inflammatory efficacy in an ethanol/HCl-induced gastric lesion model [1]. This multi-target precedent within the indole-thiazolidine chemical class supports the deployment of CAS 1795087-85-2 in broader profiling panels that assess PPAR isoform selectivity (PPARα/γ/δ transactivation assays), COX-1/COX-2 inhibition, and downstream anti-inflammatory endpoints. The compound's pyrrolidine tertiary amine may further confer pH-dependent solubility and lysosomotropic properties not present in neutral indole-TZD analogs, potentially influencing intracellular distribution [2].

Quote Request

Request a Quote for 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.